molecular formula C21H17NO3 B11181385 Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No.: B11181385
M. Wt: 331.4 g/mol
InChI Key: VESBIKBFVPZGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is an organic compound that features a biphenyl structure with an amido group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amido group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is unique due to the presence of both the amido and benzoate ester groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound in research and industry.

Biological Activity

Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • Methyl Ester Group : Enhances solubility and bioavailability.
  • Biphenyl Moiety : Contributes to the compound's hydrophobic properties.
  • Benzoate Group : Linked to an amine, which allows for potential interactions with biological macromolecules.

The molecular formula of this compound is C18_{18}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 317.34 g/mol.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may influence metabolic pathways related to inflammation, potentially making it a candidate for anti-inflammatory drug development.
  • Binding Interactions : The compound may interact with specific receptors or enzymes, impacting their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
  • Pharmacological Applications : The structural features of this compound suggest possible applications in medicinal chemistry, particularly in drug design aimed at various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(phenoxycarbonyl)amino benzoateContains a phenoxy group instead of biphenylAnti-inflammatory properties
Ethyl 4-(biphenyl-2-carbonyl)amino benzoateEthoxy instead of methyl group; similar biphenylPotential analgesic effects
Methyl 3-(biphenyl-4-carbonyl)amino benzoateDifferent position of amino group; retains biphenylAnticancer activity

This table illustrates the distinctiveness of this compound in terms of its pharmacological properties and structural characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Initial investigations focused on the compound's ability to modulate inflammatory responses in human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.
  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects on biological targets. This includes identifying specific receptors and pathways involved in its action.
  • Therapeutic Implications : Given its structural similarities to other pharmacologically active compounds, there is potential for developing derivatives that enhance efficacy and reduce side effects.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C21H17NO3/c1-25-21(24)18-9-5-6-10-19(18)22-20(23)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)

InChI Key

VESBIKBFVPZGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.